1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
The compound 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine features a cyclopenta[d]pyrimidine core fused to a piperazine moiety, which is further substituted with a 3-(methoxymethyl)-1,2,4-thiadiazole group. This structure combines a bicyclic heterocycle with a sulfur-containing thiadiazole, likely influencing its physicochemical properties and biological activity. Such hybrid structures are common in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
5-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-22-9-13-18-15(23-19-13)21-7-5-20(6-8-21)14-11-3-2-4-12(11)16-10-17-14/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGVOSPJVXAVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclopenta[d]pyrimidine Core
Cyclization Strategies
The cyclopenta[d]pyrimidine ring system is typically constructed via tandem cyclization reactions. A validated method involves the reaction of 2-aminocyclopent-1-enecarbonitrile with ketones under basic conditions. For example:
- Reagents : 2-aminocyclopent-1-enecarbonitrile, cyclohexanone, sodium methanolate
- Conditions : Reflux in ethanol for 2 hours, followed by cooling and crystallization.
- Yield : ~60–70% for analogous spirocyclic pyrimidinones.
Alternative approaches include enamine/enal cycloadditions, though these face challenges in yield optimization. A study demonstrated that (E)-2,6-dimethyl-2-octenedial undergoes cycloaddition with enamines at 50°C in tetrahydrofuran (THF) with p-toluenesulfonic acid (p-TsOH) as a catalyst, achieving 60% yield for related cyclopenta[c]pyridines.
Table 1: Comparative Analysis of Cyclopenta[d]pyrimidine Synthesis Methods
| Method | Reagents/Catalysts | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclization with ketones | NaOMe, cyclohexanone | Reflux | 60–70% | |
| Enamine/enal cycloaddition | p-TsOH, THF | 50°C | 5–60% |
Synthesis of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine
Thiadiazole Ring Formation
The 1,2,4-thiadiazole moiety is synthesized via microwave-assisted condensation of thiosemicarbazides with aldehydes. A green protocol optimized for thiadiazole derivatives involves:
Functionalization at C5
The C5 position is activated for nucleophilic substitution by introducing a leaving group (e.g., chloride or bromide). Subsequent methoxymethylation is achieved using sodium methoxide and chloromethyl methyl ether:
Piperazine Coupling and Final Assembly
Piperazine Substitution
The piperazine linker is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination. A robust method involves:
- Step 1 : Reacting 4-chlorocycl
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various types of reactions:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions using hydrogen gas or hydride donors can convert certain functional groups to their corresponding reduced forms.
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, where certain substituents can be replaced by others under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed
Depending on the nature of the reaction and conditions used, the products can range from simple modifications of functional groups to complex rearrangements of the molecular structure.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block for the synthesis of more complex molecules with desired chemical properties.
Biology
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine has potential biological activity that can be explored for enzyme inhibition, receptor binding studies, and as a molecular probe in biochemical pathways.
Medicine
In medicine, this compound may be investigated for its pharmacological properties, including potential therapeutic applications such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound can be used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine exerts its effects involves:
Molecular Targets: : The compound may interact with specific enzymes, receptors, or proteins within a biological system.
Pathways Involved: : Its action could involve the inhibition or activation of biochemical pathways, leading to a cascade of cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Core Heterocycle Diversity: The target compound’s cyclopenta[d]pyrimidine core is distinct from benzo-fused thienopyrimidines () or pyridazine derivatives (). This affects ring strain, solubility, and binding affinity .
- Synthetic Strategies : Piperazine coupling reactions (e.g., nucleophilic substitution with chloro-pyrimidines) are common across analogues . The thiadiazole moiety in the target compound may require specialized coupling agents or thiourea cyclization .
Physicochemical and Pharmacokinetic Properties
- Thiadiazole Impact : The 1,2,4-thiadiazole group may enhance metabolic stability compared to furan or morpholine substituents, as sulfur-containing heterocycles resist oxidative degradation .
Biological Activity
The compound 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine represents a unique structure within the class of heterocyclic compounds. Its biological activity has garnered attention for potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C13H16N6OS
- Molecular Weight : 284.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The thiadiazole moiety is known for its ability to inhibit specific enzymes and receptors that are crucial in cancer cell proliferation and survival.
-
Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves:
- Induction of apoptosis through caspase activation.
- Inhibition of key kinases involved in cell cycle regulation.
- Disruption of mitochondrial membrane potential leading to cell death.
- Antimicrobial Activity : The methoxymethyl group enhances the compound's ability to penetrate bacterial membranes, showing promising results against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
A summary of biological activity findings is presented in Table 1 below.
| Activity Type | Cell Line / Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 (Colon Cancer) | 3.29 | |
| Anticancer | MCF7 (Breast Cancer) | 10.0 | |
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, the compound was tested against several cancer cell lines including HCT116 and MCF7. The results showed that it significantly inhibited cell growth with IC50 values indicating strong potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, confirmed by increased caspase-3 activity and DNA fragmentation assays.
Case Study 2: Antimicrobial Properties
A separate study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at relatively low concentrations, suggesting its potential use as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
